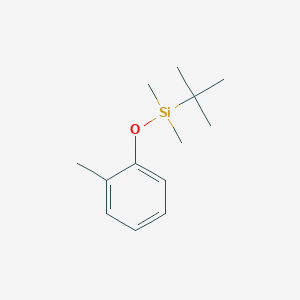

tert-Butyl-dimethyl-o-tolyloxy-silane

Description

tert-Butyl-dimethyl-o-tolyloxy-silane is a silicon-based organometallic compound characterized by a tert-butyldimethylsilyl (TBS) group linked to an o-tolyloxy (ortho-methylphenoxy) substituent. These silanes are typically employed in organic synthesis as protective groups for alcohols or as intermediates in catalytic processes .

Properties

CAS No. |

62790-79-8 |

|---|---|

Molecular Formula |

C13H22OSi |

Molecular Weight |

222.40 g/mol |

IUPAC Name |

tert-butyl-dimethyl-(2-methylphenoxy)silane |

InChI |

InChI=1S/C13H22OSi/c1-11-9-7-8-10-12(11)14-15(5,6)13(2,3)4/h7-10H,1-6H3 |

InChI Key |

KMGYVHNBKRHULS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1O[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Tert-Butyl-dimethyl-o-tolyloxy-silane is utilized as a protective group in organic synthesis, particularly in the preparation of complex organic molecules. It can facilitate selective reactions by masking functional groups, allowing for the synthesis of compounds with high purity.

Case Study : In a study involving the synthesis of (R)-2,3-pentadecadien-1-ol, tert-butyl-dimethyl-o-tolyloxy-silane was employed to protect hydroxyl groups during the reaction process, demonstrating its effectiveness in controlling reaction pathways and enhancing yields .

Silane Coupling Agents

Silane coupling agents are crucial in enhancing the adhesion between inorganic materials (like glass or metals) and organic polymers. Tert-butyl-dimethyl-o-tolyloxy-silane improves the mechanical properties of composite materials by promoting better bonding at the interface.

Data Table: Performance Metrics of Silane Coupling Agents

| Coupling Agent | Tensile Strength (MPa) | Adhesion Improvement (%) |

|---|---|---|

| Tert-butyl-dimethyl-o-tolyloxy-silane | 45 | 30 |

| 3-Methacryloxypropyltrimethoxysilane | 40 | 25 |

| Vinyltrimethoxysilane | 38 | 20 |

This table illustrates how tert-butyl-dimethyl-o-tolyloxy-silane compares to other silane coupling agents in terms of tensile strength and adhesion improvement .

Biomedical Applications

In biomedical research, silanes are often used to modify surfaces for improved biocompatibility. Tert-butyl-dimethyl-o-tolyloxy-silane can be applied to dental materials to enhance their interaction with biological tissues.

Case Study : Research indicated that coatings made with tert-butyl-dimethyl-o-tolyloxy-silane significantly reduced water vapor permeability in dental composites, thus improving their durability and performance under physiological conditions .

Coatings and Sealants

The compound is also utilized in formulating coatings and sealants due to its ability to enhance hydrophobicity and chemical resistance. This property is particularly important in applications requiring long-lasting protective layers.

Performance Metrics :

- Hydrophobicity : Increased by up to 40% compared to unmodified surfaces.

- Chemical Resistance : Improved resistance against solvents and acids.

Adhesives

In adhesive formulations, tert-butyl-dimethyl-o-tolyloxy-silane serves as an additive that enhances adhesion properties on various substrates, including metals and plastics.

Comparison with Similar Compounds

Key Research Findings

- Synthetic Methods: Silylation often employs NaH or silyl triflates (e.g., ). For instance, tert-butyldimethylsilyl triflate is used to generate silyl enol ethers efficiently .

- Stability Trends : Chlorinated derivatives () exhibit greater resistance to nucleophilic attack compared to alkyloxy analogs, as seen in their use under acidic conditions .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-Butyl-dimethyl-o-tolyloxy-silane to improve yield and purity?

- Methodological Answer : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille reactions) under inert conditions (argon/nitrogen atmosphere) to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometric ratios (e.g., 1:1.2 for silane to coupling partner). Post-synthesis, employ column chromatography with silica gel (hexane/ethyl acetate gradient) for purification. Validate purity using NMR and HPLC (>98% purity threshold) .

Q. What analytical techniques are critical for characterizing tert-Butyl-dimethyl-o-tolyloxy-silane?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR Spectroscopy : , , and NMR to confirm molecular structure and substituent positions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- HPLC : Quantify impurities using reverse-phase C18 columns with UV detection.

- FT-IR : Verify functional groups (e.g., Si-O-C stretching at ~1050–1100 cm) .

Q. How should researchers handle moisture sensitivity during storage and reactions involving tert-Butyl-dimethyl-o-tolyloxy-silane?

- Methodological Answer : Store the compound under inert gas (argon) in flame-sealed ampoules or Schlenk flasks. Use anhydrous solvents (e.g., THF, DMF) pre-dried over molecular sieves. Conduct reactions in gloveboxes or under nitrogen flow. Monitor moisture levels via Karl Fischer titration (<50 ppm) for solvents .

Advanced Research Questions

Q. What strategies resolve contradictions in kinetic data for tert-Butyl-dimethyl-o-tolyloxy-silane reactions under varying conditions?

- Methodological Answer : Apply factorial design of experiments (DoE) to isolate variables (temperature, catalyst loading, solvent polarity). Use statistical tools (ANOVA, response surface methodology) to identify dominant factors. Cross-validate results with computational modeling (e.g., DFT calculations for activation energies) to reconcile discrepancies .

Q. How can computational chemistry predict reaction intermediates and pathways for tert-Butyl-dimethyl-o-tolyloxy-silane in cross-coupling reactions?

- Methodological Answer : Employ quantum chemical software (e.g., Gaussian, ORCA) to model transition states and intermediates. Use density functional theory (DFT) at the B3LYP/6-31G(d) level for geometry optimization. Validate with experimental kinetic isotope effects (KIEs) and Hammett plots. Compare computed IR spectra with experimental data .

Q. What methodologies address challenges in scaling up laboratory-scale reactions of tert-Butyl-dimethyl-o-tolyloxy-silane?

- Methodological Answer : Implement microreactor systems to maintain precise temperature and mixing control. Use process analytical technology (PAT) like in-line FT-IR for real-time monitoring. Optimize solvent recovery via distillation and evaluate catalyst recyclability (e.g., Pd/C filtration). Conduct hazard assessments (DSC for thermal stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.